Product packaging for Fmoc-4,5-dehydro-l-leucine(Cat. No.:CAS No. 87720-55-6)

Fmoc-4,5-dehydro-l-leucine

Cat. No.: B557896
CAS No.: 87720-55-6
M. Wt: 351.4 g/mol
InChI Key: YUPPKUMKKSBZRL-IBGZPJMESA-N
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Description

Overview of Dehydroamino Acids in Natural Products and Synthetic Analogs

Dehydroamino acids are a class of unsaturated non-proteinogenic amino acids characterized by a carbon-carbon double bond. nih.gov The most common type found in nature are α,β-dehydroamino acids, where the double bond is located between the α and β carbons of the amino acid. nih.gov

α,β-Dehydroamino acids are found in a wide variety of naturally occurring peptides, primarily isolated from bacteria, but also from fungi, marine invertebrates, and higher plants. nih.govrsc.org These dehydropeptides often exhibit significant biological activities, including antibiotic, antifungal, antitumor, and phytotoxic properties. magtech.com.cnnih.gov

Dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb) are the most abundant dehydroamino acids found in natural products. nih.gov They are commonly found in ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.gov In some cases, dehydroamino acid residues can be formed post-translationally in proteins through the dehydration of serine or threonine residues. biorxiv.orgoup.com These modifications can play a role in protein aging and have been implicated in the pathology of diseases like Alzheimer's. biorxiv.orgoup.com

The incorporation of α,β-dehydroamino acids into peptides offers several advantages for peptide design. The presence of the double bond introduces conformational rigidity, which can help to stabilize specific secondary structures and fix the orientation of the side chain. mdpi.comd-nb.info This can lead to peptides with more predictable and stable three-dimensional structures.

Historical Context of Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)

The development of Fmoc-4,5-dehydro-L-leucine and its applications are intrinsically linked to the evolution of Solid-Phase Peptide Synthesis (SPPS), a technology that transformed peptide chemistry. creative-peptides.compeptide.com

The foundation of SPPS was laid in 1963 by Bruce Merrifield, who proposed a method of synthesizing peptides by anchoring the C-terminal amino acid to an insoluble polymer resin. creative-peptides.compeptide.comvapourtec.com This innovation allowed for the use of excess reagents to drive reactions to completion, with simplified purification steps involving simple filtration and washing of the resin-bound peptide. peptide.compeptide.com This process was a significant improvement over the laborious solution-phase methods and was later recognized with the Nobel Prize in Chemistry in 1984. csbio.comcreative-peptides.com

The original SPPS methodology, now often referred to as the Boc/Bzl strategy, utilized the acid-labile tert-butoxycarbonyl (Boc) group for temporary N-α-protection and harsher acidic conditions, such as with hydrofluoric acid (HF), for the final cleavage of the peptide from the resin. csbio.comnih.gov

A major milestone in the evolution of SPPS occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.compeptide.comnih.gov This offered a milder, orthogonal alternative to the Boc group. csbio.comnih.gov The concept of orthogonality, developed by Barany and coworkers in 1977, is crucial; it means that the protecting groups for the N-terminus and the side chains, as well as the resin linker, can be removed under distinct chemical conditions without affecting the others. peptide.comoup.com

In the late 1970s, the Fmoc group was integrated into solid-phase strategies. nih.gov The Fmoc/tBu strategy, developed by Meienhofer, Sheppard, and their coworkers in 1978, combines the use of the base-labile Fmoc group for N-α-protection with acid-labile tert-butyl (tBu)-based side-chain protecting groups and an acid-labile resin linker. csbio.compeptide.comoup.com In this approach, the Fmoc group is typically removed with a mild base like piperidine (B6355638), while the final cleavage from the resin and removal of side-chain protecting groups is achieved with a milder acid, commonly trifluoroacetic acid (TFA). csbio.comoup.com

The adoption of Fmoc chemistry grew rapidly due to its significant advantages, including the avoidance of the highly corrosive and hazardous HF used in Boc chemistry. iris-biotech.de By the mid-1990s, an overwhelming majority of laboratories performing peptide synthesis had transitioned to Fmoc-based protocols, citing improved quality and less harsh cleavage conditions. nih.gov This widespread adoption facilitated the synthesis of more complex and longer peptides and proteins, cementing Fmoc chemistry as a cornerstone of modern peptide science. peptide.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO4 B557896 Fmoc-4,5-dehydro-l-leucine CAS No. 87720-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPPKUMKKSBZRL-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427199
Record name fmoc-4,5-dehydro-l-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87720-55-6
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87720-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name fmoc-4,5-dehydro-l-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc 4,5 Dehydro L Leucine and Its Derivatives

Advanced Synthetic Routes to Fmoc-4,5-dehydro-L-leucine

The generation of this compound involves creating a double bond within the leucine (B10760876) side chain, a task that can be approached through several advanced synthetic methods.

Achieving the correct L-configuration is paramount in the synthesis of proteinogenic amino acid derivatives. Stereoselective methods are employed to control the chirality at the α-carbon. Strategies for synthesizing chiral α-amino acids often rely on the use of chiral auxiliaries or asymmetric catalysis. For instance, methods like the Schöllkopf bis-lactim ether method can be used for the asymmetric synthesis of γ-substituted α-amino esters. rsc.org Another powerful technique is the asymmetric hydrogenation of a dehydro-precursor, which can establish the desired stereocenter. rsc.org While specific documented examples for this compound are not broadly detailed, these established methodologies for other complex amino acids, such as the Horner-Wadsworth-Emmons olefination to construct dehydroamino ester intermediates, represent viable pathways for its synthesis. rsc.org

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. Enzymes can perform highly regio- and diastereoselective modifications that are often difficult to achieve with traditional chemical methods. For example, enzymatic C-H oxidation has been successfully used to synthesize complex amino acids like 4,5-dihydroxy-L-isoleucine from L-isoleucine. chemrxiv.org While specific chemoenzymatic routes for the direct synthesis of this compound are not prominently featured in available research, the potential for using enzymes, for instance, to perform a selective elimination reaction on a modified L-leucine precursor, remains an area of interest.

The most direct synthetic approaches often begin with the naturally occurring amino acid L-leucine. cymitquimica.com A general strategy involves the chemical modification of the leucine side chain to introduce a leaving group, followed by an elimination reaction to form the 4,5-double bond. This process would typically involve:

Protection of the amino and carboxyl groups of L-leucine. The amino group is protected with Fmoc chloride.

Introduction of a hydroxyl group or a halogen at the 4- or 5-position of the side chain.

An elimination reaction (e.g., dehydration of an alcohol or dehydrohalogenation of an alkyl halide) to generate the alkene functionality.

Selective deprotection of the carboxyl group to yield the final this compound product, ready for peptide synthesis.

Incorporation of this compound into Peptide Chains

The primary application of this compound is as a building block in the synthesis of modified peptides. chemimpex.comchemimpex.com Its structure, featuring a C-terminal carboxyl group and a stable Fmoc-protected N-terminus, makes it ideal for integration into growing peptide chains using automated or manual synthesizers. lookchem.comchemimpex.com

This compound is incorporated into peptides using the well-established Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology. chemimpex.com The general cycle for adding this amino acid to a resin-bound peptide chain involves two main steps:

Fmoc-Deprotection: The N-terminal Fmoc group of the peptide attached to the solid support is removed. This is typically achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Coupling: The free carboxyl group of this compound is activated and then reacted with the newly exposed N-terminal amine of the resin-bound peptide. This forms a new peptide bond. The process is repeated to elongate the peptide chain. google.com

The introduction of the unsaturated side chain can sometimes require optimization of coupling times or reagents to ensure high efficiency, as dehydroamino acids can be sterically demanding. google.com

The success of the coupling step in SPPS hinges on the choice of activating reagents and conditions, which serve to convert the carboxylic acid into a more reactive species. bachem.com The goal is to facilitate rapid amide bond formation while minimizing side reactions, particularly racemization at the α-carbon of the activated amino acid. peptide.com For a sterically bulky residue like this compound, efficient and robust coupling reagents are essential.

Common classes of coupling reagents used for this purpose include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents. bachem.compeptide.com To suppress racemization, they are almost always used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com DIC is preferred in SPPS because its urea (B33335) byproduct is soluble in common solvents like DMF, facilitating its removal during washing steps. peptide.com

Aminium/Uronium/Imonium Salts: These reagents, often based on HOBt or its aza-derivatives, are highly efficient and popular in modern SPPS. bachem.com Examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.com These reagents react with the carboxylic acid to form an active ester in situ, which then rapidly couples to the free amine. HATU is particularly effective for difficult couplings, including those involving sterically hindered amino acids. bachem.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, especially for hindered couplings and for minimizing racemization. bachem.compeptide.com

The table below summarizes common coupling reagents suitable for incorporating this compound in SPPS.

Reagent ClassExample(s)AdditiveKey Characteristics
Carbodiimides DICHOBtCost-effective; soluble urea byproduct makes it suitable for SPPS. HOBt is required to minimize racemization. peptide.com
Aminium/Uronium HBTU, TBTU, HATUNone required (contains HOBt/HOAt moiety)Highly efficient and fast reactions. HATU is particularly powerful for sterically hindered couplings. bachem.com
Phosphonium PyBOP, PyAOPNone requiredVery effective for difficult couplings and suppressing racemization. PyAOP is useful for N-methyl amino acids. bachem.compeptide.com
Imonium COMUNone required (contains OxymaPure)High coupling efficiency comparable to HATU with improved safety profile (non-explosive and reduced allergenic potential). bachem.com

Solid-Phase Peptide Synthesis (SPPS) Protocols

Optimization of Coupling Efficiency

Achieving high coupling efficiency is critical in SPPS to ensure the desired peptide sequence is synthesized with high purity and yield. iris-biotech.de Several factors can influence the efficiency of incorporating this compound.

To address these challenges, several optimization strategies can be employed. The choice of coupling reagent is paramount. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) are commonly used to activate the carboxylic acid of the incoming Fmoc-amino acid, forming a highly reactive species that readily couples with the free amine of the resin-bound peptide chain. researchgate.net The addition of a base, such as N,N-diisopropylethylamine (DIPEA), is necessary to facilitate the reaction.

Monitoring the reaction progress is essential for optimization. Qualitative tests like the ninhydrin (B49086) (Kaiser) test can be used to detect the presence of unreacted free primary amines on the solid support. A positive test (blue/purple color) indicates incomplete coupling, necessitating a second coupling step. iris-biotech.de Quantitative methods, such as spectrophotometric monitoring of the Fmoc group release during the deprotection step, can also provide an estimate of the coupling efficiency from the previous step. iris-biotech.de

ParameterStrategyRationale
Coupling Reagent Use of high-efficiency uronium/aminium reagents (e.g., HATU, HBTU).To ensure rapid and complete activation of the carboxylic acid for efficient amide bond formation. researchgate.net
Reaction Time Extended coupling times (e.g., 2-4 hours or overnight).To allow sufficient time for the reaction to go to completion, especially if steric hindrance is a factor.
Double Coupling Performing a second coupling step if the first is incomplete.To drive the reaction to completion and minimize deletion sequences. iris-biotech.de
Monitoring Use of ninhydrin test to check for free amines after coupling.To qualitatively assess coupling completeness and decide if a recoupling is necessary. iris-biotech.de
Minimizing Side Reactions During Incorporation

Several side reactions can occur during the incorporation of amino acids in Fmoc-SPPS, potentially leading to impurities and reduced yield. While some common side reactions are less specific to this compound, its unique structure may influence their occurrence.

One significant side reaction is racemization, the loss of stereochemical purity at the α-carbon. bibliomed.org This can be promoted by the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) or during the activation/coupling step, particularly with over-activation. bibliomed.org The formation of an oxazolone (B7731731) (azlactone) intermediate is a common mechanism for racemization. bibliomed.org While all amino acids are susceptible, the electronic properties of the dehydro-leucine side chain could potentially influence the rate of this side reaction.

Another potential issue is the addition of piperidine to the dehydro-amino acid. During the Fmoc deprotection step, the piperidine used to cleave the Fmoc group can potentially act as a nucleophile and add to the activated double bond of a dehydro-amino acid residue, though this is more commonly reported for dehydroalanine (B155165). peptide.comiris-biotech.de

Strategies to minimize these side reactions include:

Careful selection of coupling reagents: Using additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® can suppress racemization.

Controlled activation: Avoiding prolonged pre-activation times can reduce the risk of oxazolone formation.

Optimized deprotection: Using the shortest effective deprotection times can limit the exposure of the peptide to basic conditions, reducing the risk of base-catalyzed side reactions. mdpi.com

Side ReactionContributing FactorsMitigation Strategy
Racemization Base-catalyzed proton abstraction at the α-carbon; oxazolone formation. bibliomed.orgUse of racemization-suppressing additives (e.g., HOBt, Oxyma); avoiding over-activation.
Diketopiperazine Formation At the dipeptide stage, especially with Proline at the C-terminus, catalyzed by base. iris-biotech.deUse of dipeptide building blocks; careful control of base concentration.
Piperidine Adduct Formation Nucleophilic addition of piperidine to the unsaturated side chain during Fmoc-deprotection. peptide.comMinimize deprotection time; use of alternative, less nucleophilic bases where possible.

Orthogonal Protecting Group Strategies (Beyond Fmoc-Nα)

Orthogonal protecting groups are essential for synthesizing complex peptides, such as those that are cyclic, branched, or contain side-chain modifications. iris-biotech.debiosynth.com An orthogonal system allows for the selective removal of one type of protecting group in the presence of others. biosynth.com The standard Fmoc/tBu strategy is a prime example, where the base-labile Fmoc group is used for Nα-protection and acid-labile groups like tert-butyl (tBu) are used for side-chain protection. iris-biotech.de

For peptides containing this compound, which lacks a functional side chain requiring protection, the use of other orthogonal groups becomes relevant when it is incorporated alongside other functional amino acids like lysine (B10760008), aspartic acid, or cysteine.

For instance, if a peptide requires side-chain cyclization or modification involving a lysine residue, an Fmoc/Dde strategy could be employed. Here, the Nα-amino groups are protected with Fmoc, while the ε-amino group of a lysine residue is protected with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The Dde group is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, but it can be selectively removed with dilute hydrazine, allowing for specific modification at the lysine side chain while the rest of the peptide remains protected. sigmaaldrich.com

Protecting GroupRemoval ConditionOrthogonal ToUse Case Example
Fmoc 20% Piperidine in DMFtBu, Trt, Dde, Mtt, AllocNα-amino protection in SPPS. iris-biotech.de
tBu (tert-Butyl) 95% TFAFmoc, AllocSide-chain protection for Asp, Glu, Ser, Thr. iris-biotech.de
Dde/ivDde 2% Hydrazine in DMFFmoc, tBu, TrtSide-chain protection of Lys for on-resin cyclization or branching. sigmaaldrich.com
Mtt (4-Methyltrityl) 1% TFA in DCM (mild acid)Fmoc, tBu, AllocSide-chain protection of Lys, His for selective deprotection. peptide.com
Alloc (Allyloxycarbonyl) Pd(0) catalystFmoc, tBu, DdeSide-chain or N-terminal protection, removable under neutral conditions. ub.edu

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled amino acids are invaluable tools for mechanistic studies, allowing researchers to trace metabolic pathways, elucidate reaction mechanisms, and analyze protein structure and dynamics using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.net

The synthesis of isotopically labeled this compound would start with an isotopically labeled leucine precursor, such as L-Leucine containing ¹³C or ¹⁵N, or deuterium (B1214612) (D). For example, L-Leucine-d₃ is commercially available. isotope.com

The synthetic route would then need to introduce the 4,5-double bond and protect the α-amino group with Fmoc. A potential synthetic pathway could involve:

Starting Material: An isotopically labeled L-leucine (e.g., L-leucine-¹³C₆, ¹⁵N).

Introduction of the double bond: This is a key chemical transformation. Methods for creating dehydroamino acids often involve elimination reactions, such as the dehydration of a β-hydroxy amino acid precursor or elimination from a seleno-leucine derivative. The specific conditions would need to be carefully chosen to avoid racemization.

Fmoc Protection: The final step would be the reaction of the isotopically labeled 4,5-dehydro-L-leucine with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride under basic conditions to yield the final desired product.

The resulting labeled compound could then be incorporated into a peptide. Subsequent analysis by NMR or mass spectrometry would allow for precise tracking of the labeled atoms, providing detailed insights into the peptide's structural conformation or its interactions with biological targets. researchgate.net

Conformational Analysis and Structural Implications in Peptides

Impact of 4,5-Dehydroleucine Moiety on Peptide Backbone Conformation.researchgate.netresearchgate.net

The introduction of a 4,5-dehydroleucine residue can dramatically alter the secondary structure of a peptide. This is primarily due to the steric and electronic effects of the double bond, which favor specific backbone torsion angles.

Peptides containing α,β-dehydroleucine (ΔLeu) have been shown to promote the formation of helical structures, particularly the 3₁₀-helix. explorationpub.comexplorationpub.com The 3₁₀-helix is a tighter helix than the more common α-helix, characterized by i to i+3 hydrogen bonds. proteinstructures.com The conformational constraints imposed by the dehydroleucine (B49857) residue can stabilize the turn-like structures that are characteristic of the 3₁₀-helix. explorationpub.com In some cases, depending on the surrounding amino acid sequence and the peptide length, the presence of dehydroleucine can also contribute to the formation or stabilization of α-helices, which are defined by i to i+4 hydrogen bonding patterns. proteinstructures.com When dehydro residues appear consecutively in a sequence, the backbone can fold into an alternating right- and left-handed α-helix. nih.gov

The 4,5-dehydroleucine moiety is a potent inducer of β-turns. explorationpub.comexplorationpub.com A β-turn is a secondary structure element that reverses the direction of the polypeptide chain, typically involving four amino acid residues and stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. explorationpub.com The planar nature of the dehydroleucine residue, when positioned at either the i+1 or i+2 position of the turn, facilitates the necessary backbone geometry for a type II β-turn. nih.gov The formation of β-turns is a critical step in the folding of many proteins and peptides, and the predictable induction of these turns by dehydroleucine is a valuable tool in peptide design.

The Cα=Cβ double bond in 4,5-dehydroleucine significantly restricts the conformational freedom of the peptide backbone. explorationpub.comresearchgate.net This rigidity is a key feature that distinguishes dehydroamino acid-containing peptides from their flexible, linear counterparts. researchgate.net By reducing the number of accessible conformations, the incorporation of dehydroleucine can lock a peptide into a specific, bioactive conformation. nih.govmagtech.com.cn This pre-organization can lead to enhanced binding affinity for biological targets and increased resistance to enzymatic degradation. acs.org

Table 1: Impact of 4,5-Dehydroleucine on Peptide Secondary Structures

Structural Element Influence of 4,5-Dehydroleucine Key Features
3₁₀-Helix Promotes formation Tighter helix, i to i+3 hydrogen bonds
α-Helix Can contribute to formation/stabilization i to i+4 hydrogen bonds
β-Turn Potent inducer (especially Type II) Reverses chain direction, i to i+3 hydrogen bond
Overall Conformation Increased rigidity and restriction Reduced number of accessible conformations

Spectroscopic Methods for Conformational Elucidation

A combination of spectroscopic techniques is essential for the detailed conformational analysis of peptides containing Fmoc-4,5-dehydro-L-leucine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. uzh.ch For peptides containing 4,5-dehydroleucine, NMR is particularly useful for analyzing the backbone dihedral angles (φ and ψ). berkeley.edu Through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide distance restraints between protons, which can be used to define the peptide's fold. uzh.chbyu.edu Furthermore, scalar coupling constants (J-couplings) can provide information about the torsion angles within the peptide backbone. uzh.ch The analysis of chemical shifts, particularly of the α-carbon, can also be correlated with specific secondary structures. berkeley.edu

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure content of peptides and proteins in solution. nih.govcreative-proteomics.com The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. units.it Different secondary structures (α-helix, β-sheet, β-turn, and random coil) have characteristic CD spectra. creative-proteomics.com For instance, α-helices typically show strong negative bands around 222 and 208 nm and a positive band around 195 nm. explorationpub.com The relative intensity ratio of the bands at 222 nm and 208 nm can help distinguish between 3₁₀-helices (ratio of 0.3-0.4) and α-helices (ratio around 1). explorationpub.com By analyzing the CD spectrum of a peptide containing 4,5-dehydroleucine, researchers can estimate the proportions of different secondary structural elements and monitor conformational changes upon, for example, changes in solvent or temperature. units.itstanford.edu

Table 2: Spectroscopic Techniques for Conformational Analysis

Technique Information Gained Key Parameters/Observations
NMR Spectroscopy 3D structure, dihedral angles (φ, ψ) NOE correlations, scalar couplings, chemical shifts
Circular Dichroism (CD) Secondary structure content Characteristic spectra for α-helix, β-sheet, β-turn, random coil

Computational Approaches to Peptide Conformational Space

Computational chemistry offers indispensable tools for predicting and understanding the conformational preferences of peptides containing unusual residues like 4,5-dehydro-L-leucine. These methods allow researchers to explore the vast conformational space, identify stable structures, and predict interactions with biological targets, thereby guiding synthetic efforts.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov For peptides containing 4,5-dehydro-L-leucine, MD simulations provide critical insights into the conformational flexibility and dynamics of the peptide backbone and the unsaturated side chain. mdpi.com These simulations can reveal how the rigid double bond in the dehydro-leucine side chain restricts local motion and influences the adoption of specific secondary structures, such as helices or turns. core.ac.uk

The process begins with a starting structure, often derived from experimental data or quantum mechanical calculations, which is then placed in a simulated physiological environment (typically water). mdpi.comnih.gov By solving Newton's equations of motion for the system, MD tracks the trajectory of each atom, revealing how the peptide folds, unfolds, and samples different conformations. nih.gov Force fields, such as AMBER or OPLS-AA, are used to define the potential energy of the system, which governs the interactions between atoms. mdpi.comacs.org MD simulations have been used to provide insights into the conformational flexibility of peptide intermediates, which is a critical factor in the formation of complex cyclic peptides. lookchem.com The stability of secondary structure elements within peptides can be assessed by analyzing metrics like the root mean square deviation (RMSD) from an initial structure over the course of the simulation. nih.gov

Quantum Mechanical (QM) calculations, including ab initio and Density Functional Theory (DFT) methods, provide a highly accurate description of molecular structures and energies by solving the Schrödinger equation. nih.govnih.gov These methods are employed to investigate the intrinsic conformational preferences of peptides containing dehydro-L-leucine, independent of environmental effects. QM calculations are particularly useful for mapping the potential energy surface as a function of backbone dihedral angles (Φ, Ψ), known as a Ramachandran plot. nih.gov

For peptides containing dehydroamino acids, QM studies have shown that the planar nature of the Cα=Cβ double bond significantly restricts the allowed Φ and Ψ angles. researchgate.net Research using the Perturbative Configuration Interaction of Localized Orbitals (PCILO) method on poly-dehydroleucine (ΔLeu) peptides has identified specific low-energy conformations. researchgate.net These studies reveal that the stability of resulting helical structures is influenced by intramolecular hydrogen bonding and carbonyl-carbonyl interactions. researchgate.net The calculations can distinguish between the conformational effects of different isomers (e.g., Z vs. E), providing precise structural data that guides the design of peptides with defined shapes. researchgate.net

Peptide FormDihedral Angles (Φ, Ψ)Structure Notes
Alternate (Z, E) ΔLeu Z-form: -10°, 105° / 1°, -88°E-form: 35°, 22° / -34°, -27°Most stable forms, give rise to novel left- and right-handed helices. researchgate.net
Poly-ΔZPhe 0°, ±90°Stabilized by carbonyl-carbonyl and N-H...π interactions. researchgate.net
Dehydroalanine (B155165) Analogues β2: -179°, 0°C5: -180°, 180°Strong tendency for extended conformations. nih.gov

This table presents data from quantum mechanical studies on various dehydroamino acid-containing peptides, illustrating the specific, stable conformations predicted by these methods. The data for ΔLeu is based on the PCILO method, while the dehydroalanine data is from DFT calculations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). acs.orgresearchgate.net For peptides containing this compound, docking studies are essential for virtual screening and designing ligands that can effectively interact with a specific biological target. mdpi.comcaltech.edu The Fmoc protecting group is typically removed for biological applications, and the resulting peptide containing the dehydro-L-leucine residue is docked into the receptor's binding site.

The rigid and planar geometry introduced by the dehydro-L-leucine residue can be advantageous for docking, as it reduces the conformational entropy penalty upon binding and can lead to higher affinity and specificity. nih.gov Docking algorithms explore various possible binding modes of the peptide within the receptor's active site and use a scoring function to rank them based on estimated binding affinity. researchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and the receptor. researchgate.netnih.gov By understanding the binding mode, researchers can rationally modify the peptide sequence to improve its interaction with the target, a crucial step in structure-based drug design. acs.org

Chirality and Stereochemistry in Peptides Containing Dehydro-L-leucine

The stereochemistry of amino acids is fundamental to peptide structure and function. For this compound, which is derived from a chiral precursor (L-leucine), controlling and verifying its stereochemical integrity throughout the synthesis and incorporation into a peptide is of paramount importance.

The synthesis of peptides containing 4,5-dehydro-L-leucine typically starts from an L-leucine derivative. A key challenge is to introduce the double bond into the side chain without causing racemization at the α-carbon. Modern synthetic methods, such as dehydrogenation reactions, have been developed to achieve this with high fidelity. nih.gov

Studies have shown that leucine (B10760876) derivatives bearing common N-protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can undergo dehydrogenation to form the corresponding 4,5-dehydroleucine products with minimal loss of enantiomeric purity, often retaining 91-99% enantiomeric excess. nih.gov The choice of reagents and reaction conditions is critical to prevent side reactions that could lead to inversion of stereochemistry. Furthermore, the synthesis of radiolabeled L-[4,5-³H]leucine has been successfully achieved via the catalytic hydrogenation of an L-dehydroleucine precursor, demonstrating that the stereocenter can be controlled during saturation of the double bond as well. iaea.org Careful management of the synthetic pathway ensures that the desired L-configuration is maintained in the final peptide, which is essential for its intended biological interactions.

Verifying the enantiomeric purity of the final this compound amino acid and the peptides containing it is a critical quality control step. Several analytical techniques are available for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common. cat-online.commdpi.com

Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP) in HPLC. cat-online.comnih.gov For amino acids that lack a strong UV chromophore, pre-column derivatization is often employed to improve detection sensitivity. nih.govresearchgate.net A widely used method involves derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, l-FDAA) or its analogues, such as 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (l-FDLA). nih.govacs.org These chiral reagents react with the amino group of the dehydro-leucine to form diastereomers. nih.gov Since diastereomers have different physical properties, they can be readily separated on a standard, non-chiral reversed-phase HPLC column and quantified to determine the enantiomeric ratio down to levels of 0.1%. cat-online.comacs.org

MethodPrincipleDerivatization AgentStationary PhaseKey Advantage
Chiral HPLC Direct separation of enantiomers. nih.govOften none needed for Fmoc-derivatives; NBD-Cl for others. cat-online.comnih.govChiral (e.g., Pirkle-type) nih.govresearchgate.netDirect analysis without creating diastereomers. cat-online.com
Advanced Marfey's Analysis (HPLC) Formation of diastereomers for separation on a standard column. nih.govl-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide). nih.govacs.orgNon-chiral (e.g., C18) nih.govRobust and highly sensitive for complex mixtures; better separation for some diastereomers than standard Marfey's. nih.govacs.org
Chiral GC Separation of volatile diastereomeric derivatives. cat-online.commdpi.comEsterification followed by acylation (e.g., with trifluoroacetic anhydride). cat-online.comChiral (e.g., CP-Chiralsil-L-Val). researchgate.netHigh resolution for separating all optical antipodes, including those with multiple chiral centers. cat-online.com

This table compares common analytical methods for determining the enantiomeric purity of amino acids and peptides. Each method offers distinct advantages depending on the sample's properties and the required sensitivity.

Applications of Fmoc 4,5 Dehydro L Leucine in Advanced Research

Design and Synthesis of Bioactive Peptides and Peptidomimetics

The primary application of Fmoc-4,5-dehydro-L-leucine lies in its use as a building block for synthesizing peptides and peptidomimetics with tailored biological activities. chemimpex.comchemimpex.com The Fmoc group is essential for this process, as it selectively protects the amino group of the leucine (B10760876) derivative, allowing for controlled, stepwise addition of amino acids to a growing peptide chain. chemimpex.commdpi.com This control is fundamental to creating complex peptide sequences and structures, including cyclic peptides. chemimpex.comchemimpex.com The incorporation of the unnatural dehydro-leucine residue is a key strategy for developing novel peptides. aatbio.com

Enhanced Proteolytic Stability

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases, the body's natural protein-cleaving enzymes. nih.gov This proteolytic cleavage results in short plasma half-lives for many unmodified peptides. nih.gov The unique structure of the 4,5-dehydro-L-leucine residue, when incorporated into a peptide sequence, enhances the resulting molecule's stability. chemimpex.comchemimpex.com This modification is a form of amino acid engineering aimed at improving resistance to proteolytic degradation, a critical factor for increasing the viability of peptide drugs. nih.govnih.gov

Modulation of Receptor Binding and Selectivity

The introduction of this compound into a peptide sequence can influence how it interacts with its biological targets, such as cell surface receptors. The constrained conformation imparted by the dehydro-leucine residue can lead to improved biological activity and selectivity for specific receptors. chemimpex.comchemimpex.com Structure-activity relationship studies on peptides have shown that modifications to amino acid side chains can modulate binding affinity and selectivity between different receptor types. mdpi.com By facilitating specific three-dimensional shapes, the incorporation of this non-natural amino acid can fine-tune a peptide's ability to bind to its intended target, potentially increasing its potency and reducing off-target effects. chemimpex.comchemimpex.com

Development of Enzyme Inhibitors and Modulators

This compound is a precursor for peptides that can act as enzyme inhibitors or modulators. The unprotected form of the amino acid, 4,5-Dehydro-L-leucine (DHL), has been shown in research to inhibit the process of acetylation, potentially by binding to histone proteins. biosynth.com This suggests that peptides containing this residue could be designed to target and inhibit specific enzymes, such as those involved in protein modification. This application is valuable in cancer research, where peptide-based inhibitors can be developed for targeted therapies. chemimpex.combiosynth.com

Peptide-Based Therapeutics and Drug Discovery

The properties conferred by this compound make it a valuable asset in the field of drug discovery and the development of peptide-based therapeutics. chemimpex.comchemimpex.com Its ability to enhance stability and bioactivity makes it a preferred choice for researchers aiming to create innovative peptide-based drugs. chemimpex.com

Pharmacokinetic and Pharmacodynamic Improvement

The incorporation of this compound into therapeutic peptides can lead to improved pharmacokinetic profiles, including better bioavailability. chemimpex.com Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body. By enhancing proteolytic stability, peptides containing the dehydro-leucine residue can persist longer in circulation, potentially improving their therapeutic window. chemimpex.comnih.gov This is a key strategy for overcoming the inherent metabolic instability of many natural peptides. nih.gov

Targeting Specific Biological Pathways

This amino acid derivative plays a significant role in the design of peptide-based drugs engineered to target specific biological pathways. chemimpex.comchemimpex.com By creating peptides with high receptor selectivity, researchers can develop therapeutics that act on specific cellular mechanisms to achieve a desired therapeutic effect. chemimpex.comchemimpex.com For instance, research on the unprotected 4,5-Dehydro-L-leucine has indicated it can induce apoptosis (programmed cell death) in cancer cells and inhibit DNA replication in vitro, demonstrating its potential to interact with critical disease pathways. biosynth.com

Table 1: Research Applications and Effects of Incorporating 4,5-dehydro-L-leucine

Application Area Effect of Incorporation Scientific Rationale
Bioactive Peptide Synthesis Creation of complex and novel peptide structures. chemimpex.comchemimpex.com The Fmoc protecting group allows for controlled, stepwise synthesis (SPPS). chemimpex.commdpi.com
Proteolytic Stability Enhanced resistance to degradation by enzymes. chemimpex.comchemimpex.com The unique dehydro- structure sterically hinders protease access to the peptide backbone. chemimpex.comnih.gov
Receptor Binding Modulated affinity and selectivity for biological targets. chemimpex.comchemimpex.com The residue introduces conformational constraints that can optimize peptide shape for receptor interaction. chemimpex.commdpi.com
Enzyme Inhibition Potential to inhibit specific enzymes, such as those involved in acetylation. biosynth.com The core structure has shown inhibitory activity against certain protein-modifying enzymes. biosynth.com
Drug Discovery Improved pharmacokinetic properties (e.g., bioavailability, half-life). chemimpex.com Increased stability leads to longer persistence in the body. chemimpex.comnih.gov

| Targeted Therapy | Ability to design peptides that interact with specific biological pathways. chemimpex.comchemimpex.com | High receptor selectivity enables precise targeting of cellular mechanisms. chemimpex.combiosynth.com |

Table 2: Chemical Properties of this compound

Property Value
CAS Number 87720-55-6 chemimpex.comscbt.comsinfoochem.com
Molecular Formula C₂₁H₂₁NO₄ chemimpex.comscbt.com
Molecular Weight 351.4 g/mol chemimpex.comscbt.com
Appearance White powder chemimpex.com
Purity ≥97-99% (HPLC) chemimpex.comscbt.com

| Alternate Name | Fmoc-4,5-dehydro-L-Leu-OH scbt.com |

Table 3: Compound Names Mentioned

Compound Name Abbreviation
This compound Fmoc-ΔLeu
4,5-Dehydro-L-leucine DHL
Fluorenylmethoxycarbonyl Fmoc
Leucine Leu
Histidine His
Methionine Met
Proline Pro
Tryptophan Trp
Tyrosine Tyr
Cysteine Cys

Strategies for Improved Bioavailability

The oral bioavailability of peptide-based therapeutics is often limited due to their susceptibility to enzymatic degradation in the gastrointestinal tract and poor membrane permeability. The incorporation of conformationally constrained amino acids, such as 4,5-dehydro-L-leucine, represents a key strategy to overcome these challenges. acs.orgnih.govnih.gov The double bond in the dehydro-leucine residue restricts the rotational freedom of the peptide backbone, leading to a more defined and rigid structure. nih.gov

This conformational rigidity can enhance bioavailability in several ways:

Increased Proteolytic Resistance: A more fixed conformation can sterically hinder the approach of proteolytic enzymes, slowing down the degradation of the peptide in the digestive system. nih.gov Peptides containing dehydro-amino acids have shown greater stability against proteolysis compared to their saturated counterparts. chemrxiv.org

Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the binding affinity and selectivity for its target receptor can be improved, potentially leading to increased potency. nih.gov

Improved Membrane Permeability: While seemingly counterintuitive for a rigid structure, a fixed conformation that masks polar groups and presents a more lipophilic exterior can facilitate passive diffusion across the intestinal epithelium. acs.orgnih.gov

Table 1: Research Findings on Dehydro-amino Acids and Peptide Bioavailability

FeatureObservationImplication for this compound
Conformational ConstraintThe Cα=Cβ double bond restricts backbone flexibility. nih.govIncorporation of this compound can induce specific secondary structures like β-turns. ias.ac.in
Proteolytic StabilityPeptides with dehydro-amino acids exhibit increased resistance to enzymatic degradation. nih.govchemrxiv.orgPeptides containing this residue are expected to have a longer half-life in biological systems.
Receptor AffinityA constrained, bioactive conformation can lead to higher binding potency. nih.govPotential for designing more potent peptide therapeutics.

Bioconjugation and Material Science Applications

The unique chemical properties of this compound make it a valuable building block in the fields of bioconjugation and material science. The Fmoc group itself has a strong tendency to promote self-assembly through π-π stacking interactions. nih.gov

The dehydro-leucine residue offers a potential site for chemical modification. The double bond can undergo various addition reactions, allowing for the covalent attachment of peptides containing this residue to surfaces or other biomolecules. For instance, the reactivity of dehydroamino acids with thiol nucleophiles via a thia-Michael addition reaction can be exploited for specific bioconjugation. nih.gov This enables the functionalization of surfaces for various applications, such as creating biocompatible coatings for medical implants or developing diagnostic arrays.

Peptides are increasingly used as biorecognition elements in biosensors due to their stability and selectivity. mdpi.com The incorporation of this compound can enhance the performance of peptide-based biosensors by providing a stable scaffold for the presentation of binding domains. Peptides can be synthesized on-chip for the creation of programmable biosensors. researchgate.net Furthermore, in targeted drug delivery, the Fmoc group can serve as a "formulation chemophor," interacting with aromatic drug molecules through π-π stacking to improve drug loading capacity and stability within a nanocarrier. nih.gov Peptides containing specific targeting sequences can be conjugated to these drug delivery systems to direct them to cancer cells or other diseased tissues. nih.govmdpi.com

The Fmoc group is a powerful driver of self-assembly, leading to the formation of various nanostructures such as nanofibers, nanotubes, and hydrogels. nih.govresearchgate.net This process is primarily driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the peptide backbones. nih.gov The incorporation of 4,5-dehydro-L-leucine can influence the morphology and properties of these self-assembled materials. The planarity of the dehydro residue can affect the packing of the peptide chains, potentially leading to novel nanostructures. nih.gov These self-assembled nanomaterials have applications in tissue engineering, regenerative medicine, and as controlled-release drug delivery vehicles. mdpi.comresearchgate.net

Table 2: Influence of Dehydro-leucine on Nanomaterial Properties

PropertyEffect of Dehydro-leucine IncorporationPotential Application
Self-AssemblyAlters peptide packing due to conformational constraints. nih.govFormation of novel nanostructures with tailored properties. nih.gov
Mechanical StrengthCan influence the viscoelastic properties of hydrogels.Development of robust scaffolds for tissue engineering. researchgate.net
BiocompatibilityGenerally high, as they are based on amino acids.Suitable for use in biomedical applications. mdpi.com

Protein Engineering and Modification

The introduction of non-canonical amino acids like 4,5-dehydro-L-leucine into proteins is a powerful tool in protein engineering. This modification can be used to enhance the stability and activity of proteins.

Furthermore, the precise positioning of a dehydro-leucine residue within or near an active site can fine-tune the protein's activity. The altered geometry can optimize the orientation of catalytic residues or improve substrate binding. Leucine and its metabolites have been shown to play a role in regulating protein metabolism, including stimulating protein synthesis and inhibiting degradation. nih.govresearchgate.netnih.gov While these studies focus on natural leucine, the structural impact of dehydro-leucine suggests it could be a tool to engineer these effects directly into a protein's structure.

Advanced Analytical Techniques for Characterization of Fmoc 4,5 Dehydro L Leucine Containing Peptides

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone for the analysis of peptides, offering high sensitivity and specificity. vimta.com For peptides containing Fmoc-4,5-dehydro-L-leucine, MS techniques are indispensable for verifying molecular integrity and sequence.

High-Resolution Mass Spectrometry for Molecular Weight and Purity

High-resolution mass spectrometry (HRMS) is a powerful tool for accurately determining the molecular weight of this compound itself and the peptides that contain it. vimta.comnih.gov This technique provides a precise mass measurement, which can be used to confirm the elemental composition and purity of the synthesized peptide. nih.govwaters.com The theoretical molecular weight of this compound is 351.4 g/mol . chemimpex.comscbt.com HRMS can detect even minor deviations from this expected mass, which might indicate the presence of impurities or modifications. mdpi.com

For instance, electrospray ionization (ESI) coupled with HRMS can confirm the molecular identity with a mass error of less than 2 parts per million (ppm) for similar dehydroamino acid derivatives. vulcanchem.com This level of accuracy is critical for distinguishing between the target peptide and any closely related impurities that may have formed during synthesis. nih.gov

Table 1: HRMS Data for Fmoc-Amino Acid Derivatives

CompoundMolecular FormulaCalculated m/zObserved m/zMass Error (ppm)
Fmoc-5,6-dehydrohomoleucine [M+Na]⁺C₂₂H₂₃NO₄388.1524388.1521<2

This table illustrates the high accuracy of HRMS in characterizing Fmoc-protected dehydroamino acids, a technique directly applicable to this compound.

Tandem Mass Spectrometry for Sequence Verification and Post-Translational Modifications

Tandem mass spectrometry (MS/MS) is essential for confirming the amino acid sequence of a peptide. nih.govresearchgate.net In an MS/MS experiment, the peptide ion is isolated and fragmented, producing a series of daughter ions. The mass differences between these ions correspond to individual amino acid residues, allowing for the reconstruction of the peptide sequence. nih.gov This is particularly important for peptides containing this compound to ensure it has been incorporated at the correct position.

Furthermore, MS/MS is a key technique for identifying and locating post-translational modifications (PTMs). nih.govnih.gov While the dehydro-leucine residue is synthetically introduced, other modifications such as oxidation or deamidation can occur during synthesis or storage. mdpi.comresearchgate.net MS/MS can pinpoint these modifications by identifying mass shifts in the fragment ions. aston.ac.uk The stability of the modification during MS/MS analysis is a critical factor for successful identification. nih.gov

Table 2: Common Post-Translational Modifications Detectable by MS/MS

ModificationMass Shift (Da)Amino Acid Residues Affected
Oxidation+16Methionine, Tryptophan
Deamidation+1Asparagine, Glutamine
Phosphorylation+80Serine, Threonine, Tyrosine
Acetylation+42Lysine (B10760008), N-terminus

This table shows examples of PTMs and their corresponding mass shifts that can be identified in peptides, including those containing this compound, using tandem mass spectrometry.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for the separation and purification of peptides, ensuring that the final product is of high purity. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides. jk-sci.commtoz-biolabs.com Reversed-phase HPLC (RP-HPLC), which separates peptides based on their hydrophobicity, is most commonly used. nih.govhplc.eu Peptides are eluted from a hydrophobic stationary phase (like C18) by a gradient of increasing organic solvent, such as acetonitrile. hplc.eu

The purity of this compound and peptides containing it is often reported as ≥97% or ≥99% as determined by HPLC. chemimpex.comscbt.comjk-sci.com The chromatogram from an RP-HPLC analysis shows a major peak for the target peptide and smaller peaks for any impurities. mtoz-biolabs.com The relative area of the main peak provides a quantitative measure of the peptide's purity. mtoz-biolabs.com

Table 3: Typical RP-HPLC Conditions for Peptide Analysis

ParameterCondition
ColumnC18, wide pore (e.g., 300 Å)
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in acetonitrile
GradientA gradient of increasing Mobile Phase B
DetectionUV absorbance at 220 nm (for peptide bonds)

This table outlines typical conditions for RP-HPLC analysis of peptides, which is a standard method for assessing the purity of this compound-containing peptides. hplc.eu

Chiral Chromatography for Enantiomeric Purity

The synthesis of this compound is intended to produce a single enantiomer (the L-form). However, racemization can sometimes occur, leading to the presence of the D-enantiomer. Chiral chromatography is a specialized HPLC technique used to separate enantiomers and determine the enantiomeric purity of a compound. nih.govcsfarmacie.cz

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. csfarmacie.czscas.co.jp Polysaccharide-based columns are often effective for this purpose. nih.gov For amino acid derivatives, pre-column derivatization can be used to enhance detection sensitivity. researchgate.net The ability to confirm the high enantiomeric purity of this compound is crucial, as the stereochemistry of amino acids is critical for the biological activity of peptides. csfarmacie.cz The D-enantiomer, Fmoc-4,5-dehydro-D-leucine, is also commercially available and has distinct properties, such as its optical rotation. chemimpex.com

Table 4: Chiral Stationary Phases for Amino Acid Derivative Separation

CSP TypePrinciple of SeparationExample Applications
Pirkle-typeπ-π interactions, hydrogen bonding, dipole-dipole interactions. mdpi.comSeparation of derivatized amino acids. researchgate.netmdpi.com
Polysaccharide-based (e.g., cellulose, amylose)Formation of transient diastereomeric complexes. nih.govEnantiomeric resolution of various chiral compounds, including amines and amino acid esters. yakhak.org
Ligand ExchangeFormation of diastereomeric metal complexes. scas.co.jpDirect enantiomer separation of amino acids and their derivatives. scas.co.jp

This table summarizes different types of chiral stationary phases that can be employed to verify the enantiomeric purity of this compound.

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule, including peptides. patnawomenscollege.inacs.org This technique requires the formation of a high-quality single crystal of the peptide. patnawomenscollege.in The crystal diffracts a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic coordinates can be determined. patnawomenscollege.in

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of peptides containing bulky or conformationally constrained non-proteinogenic amino acids like 4,5-dehydro-L-leucine can be challenging. google.com While standard solid-phase peptide synthesis (SPPS) using the Fmoc protecting group is a common approach, the development of more efficient and stereoselective synthetic methods is a continuous pursuit. chemimpex.com

Future research is likely to focus on novel catalytic systems and reaction conditions that improve the efficiency and yield of Fmoc-4,5-dehydro-L-leucine incorporation into peptide chains. This includes the exploration of new coupling reagents and solvent systems that can overcome the steric hindrance associated with this bulky amino acid derivative.

A promising avenue is the use of azlactone intermediates for the coupling of dehydroamino acids during SPPS. google.com This method has been shown to be effective for incorporating bulky dehydroamino acids into peptides and may offer a more rapid and efficient route for the synthesis of peptides containing this compound. google.com Further refinement of such methods will be crucial for the large-scale production of these modified peptides for therapeutic and biotechnological applications.

Moreover, developing synthetic strategies that allow for the precise control of the stereochemistry at the double bond is of significant interest. While the Z-isomer is generally more thermodynamically stable, the ability to selectively synthesize the E-isomer could open up new possibilities for creating peptides with unique three-dimensional structures and biological activities. mdpi.comacs.org

Exploration of New Biological Activities and Therapeutic Targets

The incorporation of dehydroamino acids into peptides can significantly enhance their resistance to enzymatic degradation, a key advantage for the development of peptide-based therapeutics. mdpi.comacs.org Peptides containing dehydroamino acid residues have demonstrated a range of biological activities, including antibiotic, antifungal, antitumor, and phytotoxic properties. magtech.com.cnnih.gov

A significant area of future research lies in the systematic exploration of the therapeutic potential of peptides containing this compound. This involves screening these modified peptides against a wide array of biological targets to identify new lead compounds for drug discovery.

One notable application has been in the development of selective inhibitors of human aldose reductase, an enzyme implicated in diabetic complications. lookchem.com The use of this compound in the synthesis of ε-lysylcarbonylphenoxyacetic acids has shown promise in creating inhibitors with improved selectivity and potency. lookchem.com Further investigation into this and other therapeutic targets is a key future direction. For instance, analogs of chemotactic peptides containing dehydroleucine (B49857) have been synthesized to study the impact of conformational constraints on biological activity, suggesting a role in modulating immune responses. nih.gov

The unique structural constraints imposed by the dehydroleucine residue can also be exploited to design peptidomimetics that target protein-protein interactions, which are often challenging to modulate with small molecules. This opens up possibilities for developing novel therapies for a wide range of diseases, including cancer and viral infections. chemimpex.commagtech.com.cn

Integration with Artificial Intelligence and Machine Learning for Peptide Design

The vast sequence space of peptides presents a significant challenge for the rational design of new therapeutics. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to navigate this complexity and accelerate the discovery of peptides with desired properties. oup.comnih.gov

Applications in Regenerative Medicine and Tissue Engineering

The ability of peptides containing dehydroamino acids to form stable, ordered structures makes them attractive candidates for applications in regenerative medicine and tissue engineering. mdpi.com These peptides can self-assemble into hydrogels and other nanostructures that mimic the native extracellular matrix (ECM), providing a supportive scaffold for cell growth and tissue regeneration. mdpi.comresearchgate.net

A key advantage of dehydropeptide-based hydrogels is their increased resistance to proteolytic degradation, which is crucial for their stability and function in a biological environment. mdpi.comresearchgate.net Future research will focus on designing and synthesizing this compound-containing peptides that can form hydrogels with specific mechanical properties and biological cues to direct cell fate and promote tissue repair. researchgate.net These materials have potential applications in skin regeneration, wound healing, and as scaffolds for specialized cell cultures. mdpi.com

The use of this compound in bioconjugation processes also opens up avenues for creating functionalized biomaterials. chemimpex.com This allows for the attachment of bioactive molecules, such as growth factors or adhesion ligands, to the peptide scaffold to enhance its regenerative capacity.

Furthermore, the supplementation of cell culture media with specific amino acids, such as lysine (B10760008) and proline, has been shown to promote the osteogenesis of human mesenchymal stem cells on scaffolds. nih.gov Investigating the synergistic effects of incorporating this compound into scaffolds along with specific amino acid supplementation could lead to advanced strategies for bone tissue engineering. nih.govmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.